N-(2,4-Dimethoxy-phenyl)-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group, a trifluoromethyl group, and a tetrahydroindazole moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Trifluoromethyl Group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Dimethoxyphenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, sulfonates, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Medicinal Chemistry: The compound may be studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Biological Research: It may be used as a tool compound to study biological pathways and molecular targets.
Materials Science: The compound could be explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular processes. The exact pathways involved would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-[3-(trifluoromethyl)-1H-indazol-1-yl]acetamide: Similar structure but lacks the tetrahydro moiety.
N-(2,4-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indole-1-yl]acetamide: Similar structure but contains an indole instead of an indazole.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide is unique due to the combination of its trifluoromethyl group, tetrahydroindazole core, and dimethoxyphenyl moiety. This unique structure may confer distinct biological activities and physicochemical properties compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C18H20F3N3O3 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide |
InChI |
InChI=1S/C18H20F3N3O3/c1-26-11-7-8-13(15(9-11)27-2)22-16(25)10-24-14-6-4-3-5-12(14)17(23-24)18(19,20)21/h7-9H,3-6,10H2,1-2H3,(H,22,25) |
InChI Key |
BMSRNAPJWXLPIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=C(CCCC3)C(=N2)C(F)(F)F)OC |
Origin of Product |
United States |
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